molecular formula C10H16N4O B13088358 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide

Cat. No.: B13088358
M. Wt: 208.26 g/mol
InChI Key: XFZMBVXMNHXSET-UHFFFAOYSA-N
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Description

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a carboxamide group, and a 2-methyl-1H-imidazol-1-yl group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-yielding and scalable processes. These methods may include the use of metal catalysts, such as nickel, to facilitate the cyclization reactions . The choice of reagents and reaction conditions can be optimized to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentane ring and the specific positioning of the amino and carboxamide groups contribute to its unique reactivity and applications .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C10H16N4O/c1-7-13-4-5-14(7)8-2-3-10(12,6-8)9(11)15/h4-5,8H,2-3,6,12H2,1H3,(H2,11,15)

InChI Key

XFZMBVXMNHXSET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCC(C2)(C(=O)N)N

Origin of Product

United States

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